N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[(3-methoxyphenyl)methyl]ethanediamide
Description
N-[2-(4-Fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[(3-methoxyphenyl)methyl]ethanediamide is a sulfonamide-containing ethanediamide derivative. Its structure features:
- A 4-fluorobenzenesulfonyl group attached to an ethyl chain.
- A furan-2-yl substituent at the β-position of the ethyl group.
- A 3-methoxybenzyl group linked via an ethanediamide bridge.
Properties
IUPAC Name |
N'-[2-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-N-[(3-methoxyphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O6S/c1-30-17-5-2-4-15(12-17)13-24-21(26)22(27)25-14-20(19-6-3-11-31-19)32(28,29)18-9-7-16(23)8-10-18/h2-12,20H,13-14H2,1H3,(H,24,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZDYQEBTVJIMLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[(3-methoxyphenyl)methyl]ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C23H23FN2O6S
- Molecular Weight : 474.5 g/mol
- CAS Number : 896312-02-0
Its structure features a sulfonyl group and a furan ring, which are known to influence biological activity significantly.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the sulfonyl and furan groups enhances its reactivity, potentially allowing it to modulate the activity of target proteins involved in various biological pathways.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties. It has shown effectiveness against both gram-positive and gram-negative bacteria. Notably, it demonstrated potent activity against Staphylococcus aureus ATCC29213, making it a candidate for further investigation in antimicrobial drug development.
Anticancer Potential
The compound's unique structure suggests potential anticancer properties. Studies have indicated that compounds with similar structural features often exhibit cytotoxic effects on cancer cell lines. The specific mechanisms through which this compound may exert anticancer effects are still under investigation but may involve the inhibition of cell proliferation or induction of apoptosis in malignant cells.
Research Findings and Case Studies
A variety of studies have been conducted to evaluate the biological activities of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant antibacterial activity against S. aureus and other pathogens. |
| Study 2 | Investigated the compound's effects on cancer cell lines, suggesting potential cytotoxic properties. |
| Study 3 | Explored the interaction with specific enzymes, indicating possible pathways for therapeutic applications. |
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Compound A | Lacks fluorine substitution | Minimal antibacterial activity |
| Compound B | Contains chlorine instead of fluorine | Moderate cytotoxicity in cancer cells |
| This compound | Dual fluorine atoms enhance reactivity | Significant antibacterial and potential anticancer activities |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzenesulfonyl Group
Table 1: Substituent Effects on Benzenesulfonyl Derivatives
Key Observations :
- Electron-withdrawing groups (F, Cl) : The 4-F substituent in the target compound may enhance sulfonyl group stability compared to 4-Cl, as fluorine’s smaller size reduces steric hindrance .
- Methoxy position: The 3-methoxybenzyl group in the target compound vs.
- Heterocyclic core : Replacement of the ethyl-furan group with an oxazinan ring introduces conformational rigidity, which could impact bioavailability or binding kinetics.
Comparison with Sulfonamide-Containing Heterocycles
Table 2: Core Heterocycle Variations
Key Observations :
- Triazole derivatives exhibit tautomerism (thione ↔ thiol), confirmed by IR (absence of νS-H at 2500–2600 cm⁻¹). The target compound’s ethanediamide bridge lacks such tautomerism, suggesting greater stability in physiological conditions.
- Acetamide analogs prioritize synthetic versatility (e.g., nitro group reduction for further functionalization), whereas the target compound’s furan and methoxy groups may enhance target specificity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
